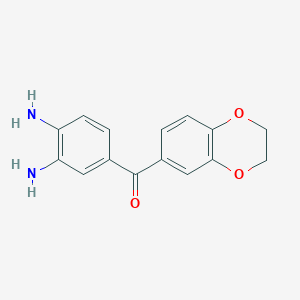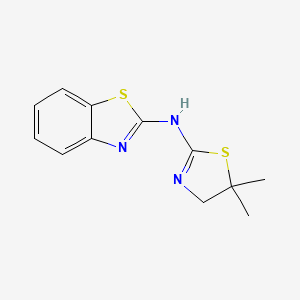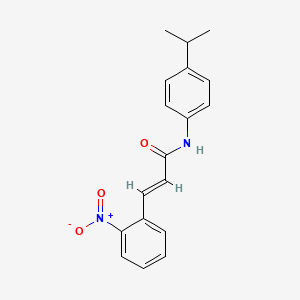
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as DBM, is a synthetic compound that has shown promising results in various scientific studies. DBM is a member of the benzodioxin family, and its unique chemical structure has made it an attractive target for researchers in different fields.
作用機序
The mechanism of action of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cell metabolism and energy homeostasis. This activation of AMPK may contribute to the anti-cancer and neuroprotective effects of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Biochemical and Physiological Effects:
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been found to inhibit cell proliferation, induce apoptosis, and reduce the expression of certain genes involved in cancer cell growth and survival. In neurons, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been found to reduce inflammation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has only been studied in vitro and in animal models, so its potential therapeutic applications in humans are still unknown.
将来の方向性
There are several future directions for research on (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. First, more studies are needed to fully understand its mechanism of action and how it interacts with different cellular pathways. Second, studies are needed to determine the potential therapeutic applications of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in humans, specifically in treating breast cancer and neurodegenerative diseases. Third, studies are needed to determine the optimal dosage and delivery method of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone for therapeutic use. Finally, studies are needed to determine the potential side effects of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone and its long-term safety profile.
合成法
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can be synthesized through a multi-step process that involves the condensation of 3,4-diaminophenylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. The resulting product is then reduced to obtain (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. This synthesis method has been optimized to yield high purity and high yield of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
科学的研究の応用
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in breast cancer cells. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress and inflammation. Additionally, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(3,4-diaminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAURBQWZUPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)

![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)

![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)


![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)